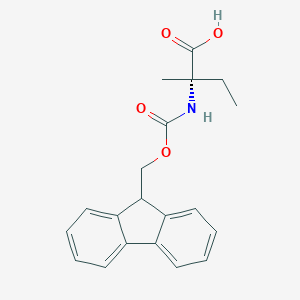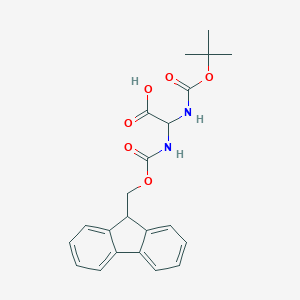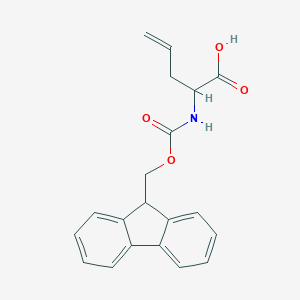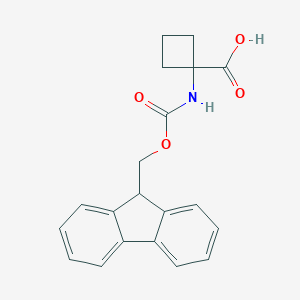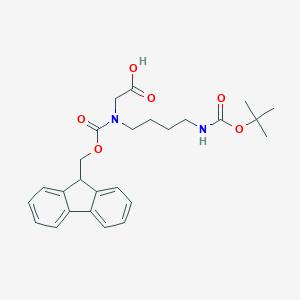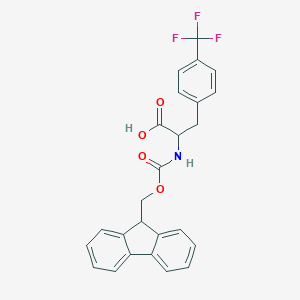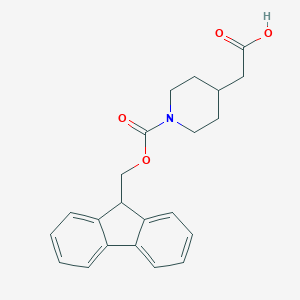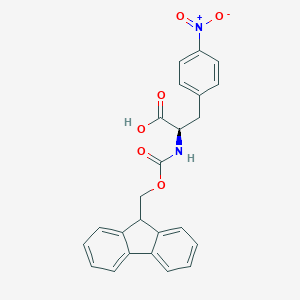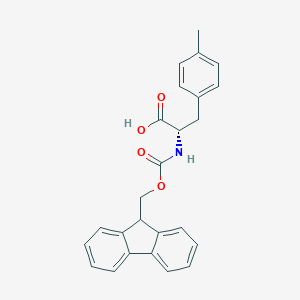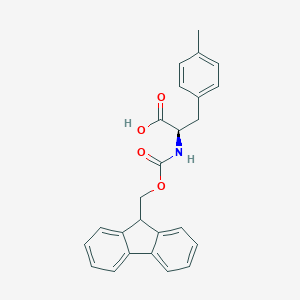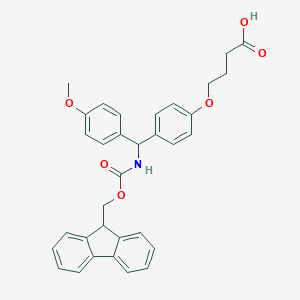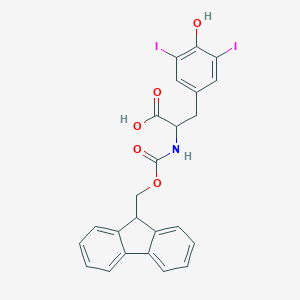
Fmoc-Tyr(3,5-I2)-OH
描述
Fmoc-Tyr(3,5-I2)-OH is a derivative of the amino acid tyrosine, where the phenolic hydrogen atoms at positions 3 and 5 are replaced by iodine atoms. The compound is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group at the amino terminus. This modification is commonly used in peptide synthesis to protect the amino group during the coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Tyr(3,5-I2)-OH typically involves the iodination of Fmoc-tyrosine. The process begins with the protection of the amino group of tyrosine using the Fmoc group. The iodination is then carried out using iodine or an iodine-containing reagent under specific conditions to ensure selective iodination at the 3 and 5 positions of the phenolic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Fmoc-Tyr(3,5-I2)-OH undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to hydrogen atoms.
Substitution: The iodine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Deiodinated tyrosine derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Fmoc-Tyr(3,5-I2)-OH is widely used in peptide synthesis as a building block. The Fmoc group protects the amino group during the coupling reactions, allowing for the sequential addition of amino acids to form peptides.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The iodine atoms can serve as markers for tracking the compound in biological systems.
Medicine
The compound is used in the development of peptide-based drugs. The iodinated tyrosine residue can enhance the binding affinity and specificity of peptides to their target receptors.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide therapeutics. The compound’s stability and reactivity make it suitable for large-scale production of peptide drugs.
作用机制
The mechanism of action of Fmoc-Tyr(3,5-I2)-OH involves its incorporation into peptides. The iodine atoms can participate in halogen bonding, which can influence the peptide’s conformation and binding properties. The Fmoc group protects the amino group during synthesis and is removed under basic conditions to reveal the free amino group for further reactions.
相似化合物的比较
Similar Compounds
Fmoc-Tyr-OH: The non-iodinated version of the compound.
Fmoc-Tyr(3-I)-OH: A mono-iodinated version with iodine at the 3 position.
Fmoc-Tyr(5-I)-OH: A mono-iodinated version with iodine at the 5 position.
Uniqueness
Fmoc-Tyr(3,5-I2)-OH is unique due to the presence of two iodine atoms, which can significantly alter the compound’s chemical and biological properties. The di-iodination can enhance the compound’s reactivity and binding affinity in peptide synthesis and biological applications.
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19I2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNWCIROCRMKAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)I)O)I)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19I2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399820 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-diiodotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103213-31-6 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-diiodotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


